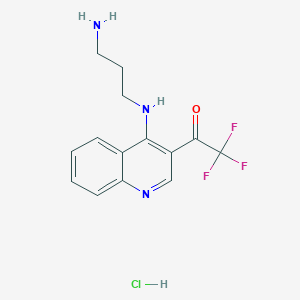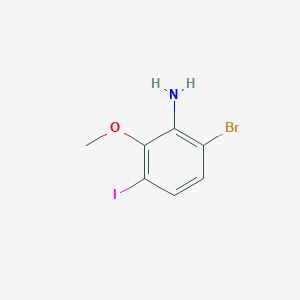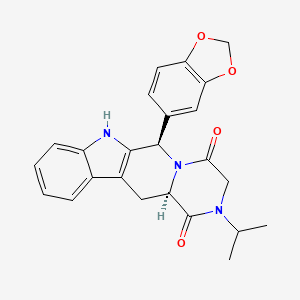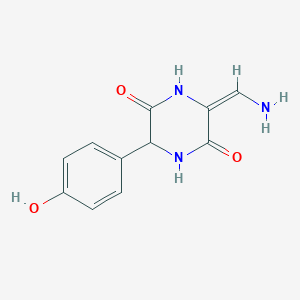
Fotocaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fotocaine is a novel photochromic ion channel blocker derived from the long-lasting anesthetic fomocaine. It is designed to enable optical control of neuronal action potential firing by switching between 350 and 450 nm light . This compound represents an innovative approach in photopharmacology, allowing precise spatial and temporal control over neuronal functions .
Méthodes De Préparation
Analyse Des Réactions Chimiques
Fotocaine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Fotocaine has a wide range of scientific research applications, including:
Mécanisme D'action
Fotocaine exerts its effects by acting as a photochromic ion channel blocker. It is readily taken up by neurons in brain slices and enables the optical control of action potential firing by switching between 350 and 450 nm light . The molecular targets of this compound include voltage-gated ion channels, particularly sodium channels, which are crucial for the generation and propagation of action potentials . The compound’s mechanism involves the reversible binding to these channels, allowing precise control over their activity with light .
Comparaison Avec Des Composés Similaires
Fotocaine is unique compared to other similar compounds due to its photochromic properties and ability to control ion channels with light. Similar compounds include:
QAQ: A bis-quaternary ammonium ion that requires accessory ion channels for its biological effects.
Ethercaine: An azobenzene-containing local anesthetic with light-controlled biological activity.
This compound’s advantage lies in its ability to be readily taken up by neurons and its efficient optical control of action potential firing, making it a powerful tool in photopharmacology .
Propriétés
Formule moléculaire |
C19H23N3O |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
[4-(3-morpholin-4-ylpropyl)phenyl]-phenyldiazene |
InChI |
InChI=1S/C19H23N3O/c1-2-6-18(7-3-1)20-21-19-10-8-17(9-11-19)5-4-12-22-13-15-23-16-14-22/h1-3,6-11H,4-5,12-16H2 |
Clé InChI |
NDADKOVXAJKACJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4R)-3-[(2S,5S)-2-[(R)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13436367.png)
![5-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13436379.png)


![(E)-1-[2-hydroxy-4,6-bis(2-methoxyethoxymethoxy)phenyl]-3-[3-methoxy-4-(2-methoxyethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B13436400.png)







